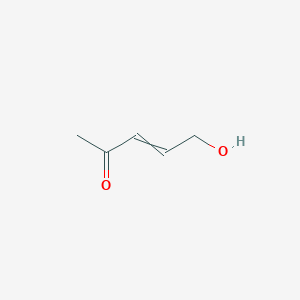
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group attached to a dihydroquinoline core, with two ester groups at the 2 and 3 positions of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate typically involves the reaction of 2-aminobenzophenone with dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through a cyclization mechanism, forming the quinoline ring and introducing the ester groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline alcohols.
Applications De Recherche Scientifique
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- 4-Hydroxy-2-quinolones
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: this compound is unique due to its specific substitution pattern and the presence of ester groups. Compared to 4-hydroxy-2-quinolones, it has different functional groups that confer distinct chemical and biological properties. The presence of the benzoyl group and ester functionalities makes it more versatile in synthetic applications and potentially more effective in biological assays .
Propriétés
Numéro CAS |
194613-80-4 |
|---|---|
Formule moléculaire |
C20H17NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
dimethyl 1-benzoyl-2H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C20H17NO5/c1-25-19(23)15-12-14-10-6-7-11-16(14)21(17(15)20(24)26-2)18(22)13-8-4-3-5-9-13/h3-12,17H,1-2H3 |
Clé InChI |
VSXGCQBDPSUUIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)

